molecular formula C8F16O2 B162464 Perfluoro(5-methyl-3,6-dioxanon-1-ene) CAS No. 1644-11-7

Perfluoro(5-methyl-3,6-dioxanon-1-ene)

Cat. No.: B162464
CAS No.: 1644-11-7
M. Wt: 432.06 g/mol
InChI Key: RJBJXVAPYONTFE-UHFFFAOYSA-N
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Description

Perfluoro(5-methyl-3,6-dioxanon-1-ene) is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Scientific Research Applications

Perfluoro(5-methyl-3,6-dioxanon-1-ene) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(5-methyl-3,6-dioxanon-1-ene) typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl alcohol with a trifluorovinyl ether in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated reagents. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(5-methyl-3,6-dioxanon-1-ene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced fluorinated compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.

Mechanism of Action

The mechanism of action of Perfluoro(5-methyl-3,6-dioxanon-1-ene) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-propane
  • 1,1,1,2,3,3-Hexafluoro-3-(trifluorovinyl)oxy-propane
  • 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-oxy-propane

Uniqueness

Perfluoro(5-methyl-3,6-dioxanon-1-ene) is unique due to the presence of both heptafluoropropoxy and trifluorovinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O2/c9-1(10)2(11)25-8(23,24)4(14,6(18,19)20)26-7(21,22)3(12,13)5(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBJXVAPYONTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880150
Record name Perfluoro(2-propoxypropyl vinyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-11-7
Record name 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-((trifluorovinyl)oxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro(2-propoxypropyl vinyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-[(trifluorovinyl)oxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Reactant of Route 2
Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Customer
Q & A

Q1: What is the significance of developing copolymers with low non-monotonic refractive index?

A1: [] Copolymers with low non-monotonic refractive indices are highly desirable for various technological applications, including antireflective coatings, optical waveguides, and high-performance plastics. These materials can manipulate light propagation in unique ways, leading to improved efficiency and performance in optical and electronic devices.

Q2: What are the key advantages of using perfluoro-2-ethyl-2-methyl-1,3-dioxole and perfluorovinyl ether as monomers in this study?

A2: [] Perfluoro-2-ethyl-2-methyl-1,3-dioxole and perfluorovinyl ether are both fluorinated monomers known for their ability to impart desirable properties like low surface energy, chemical inertness, and thermal stability to polymers. Combining these monomers allows researchers to fine-tune the refractive index and other properties of the resulting copolymers.

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